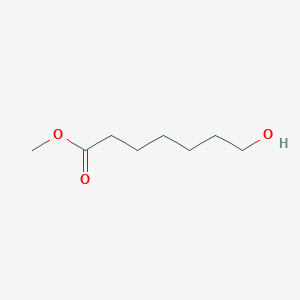

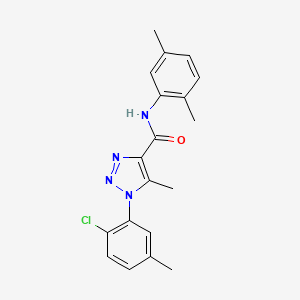

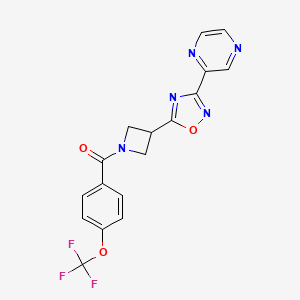

![molecular formula C18H17N3O4S2 B2862655 N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 863512-11-2](/img/structure/B2862655.png)

N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to the class of organic compounds known as phenylimidazoles . It has a broad spectrum of pharmacological activities, such as antifungal, antibacterial, anti-inflammatory, and antihypertensive properties . It also shows potent inhibitory activity .

Synthesis Analysis

A series of novel compounds bearing imidazo [2,1- b ]thiazole scaffolds were designed and synthesized based on the optimization of the virtual screening hit compound . The synthesis involves various chemical reactions and conditions .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups . It contains nitrogen and sulfur atoms, which contribute to its unique properties .Chemical Reactions Analysis

The compound undergoes various chemical reactions during its synthesis . These reactions involve different reagents and conditions, leading to the formation of the final product .Physical And Chemical Properties Analysis

The compound has specific physical and chemical properties, such as melting point, IR spectrum, NMR spectrum, and mass spectrum . It also fulfills the criteria of Lipinski’s rule of five, making it suitable for drug development .Scientific Research Applications

Antiproliferative Agents

Research has demonstrated the synthesis of novel sulfonamide derivatives, including those related to the specified compound, showing significant antiproliferative activity against cancer cell lines. For instance, a study on the design, synthesis, and molecular docking of novel N,N-dimethylbenzenesulfonamide derivatives revealed compounds with higher antiproliferative activity compared to doxorubicin, a control drug, against the human breast cancer cell line MCF-7 (Bashandy et al., 2014). These findings indicate the potential of sulfonamide derivatives as anticancer agents.

Antibacterial Agents

Another area of application is the synthesis of heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents. A study by Azab, Youssef, and El-Bordany (2013) aimed at synthesizing new heterocyclic compounds with sulfonamido moieties exhibited high antibacterial activities, indicating the compound's potential in antimicrobial therapy (Azab et al., 2013).

Hybrid Compounds with Biological Activities

Sulfonamides also form part of hybrid compounds demonstrating various biological activities. Ghomashi et al. (2022) reviewed scientific reports on sulfonamide hybrids, emphasizing their significance in pharmacology, including their antibacterial, anti-carbonic anhydrase, and antitumor activities (Ghomashi et al., 2022).

Radiosensitizing Agents

Furthermore, sulfonamide derivatives have been explored for their cytotoxic and radiosensitizing properties against cancer cells, indicating their potential use in enhancing the efficacy of radiotherapy. Ghorab et al. (2012) synthesized novel sulfonamides that displayed significant activity against the MCF-7 breast cancer cell line and showed a synergistic effect with Gamma radiation (Ghorab et al., 2012).

Wound Healing Applications

A tailored design of electrospun nanofiber dressing mats loaded with a newly synthesized sulfonamide analog showed superior wound healing capabilities. The study by Elsayed, Madkour, and Azzam (2020) demonstrated the analog's antibacterial and anti-inflammatory characteristics, enhancing epithelization and collagen deposition for wound healing (Elsayed et al., 2020).

Mechanism of Action

Safety and Hazards

Future Directions

The compound has shown promising results in preliminary studies, indicating its potential for further development as a therapeutic agent . Future research could focus on optimizing its synthesis, studying its mechanism of action in more detail, and conducting preclinical and clinical trials to evaluate its safety and efficacy .

properties

IUPAC Name |

N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S2/c22-27(23,15-3-4-16-17(10-15)25-9-8-24-16)20-7-5-14-12-26-18(21-14)13-2-1-6-19-11-13/h1-4,6,10-12,20H,5,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFYNXPGRHSIIDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCC3=CSC(=N3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

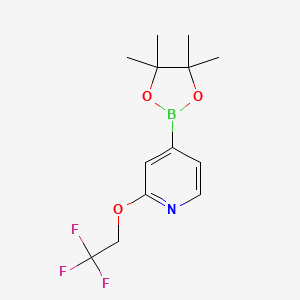

![2-(9-Chloro-5-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2862574.png)

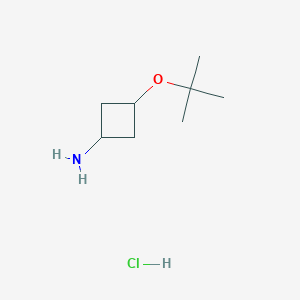

![2-Ethyl-1-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperidine](/img/structure/B2862577.png)

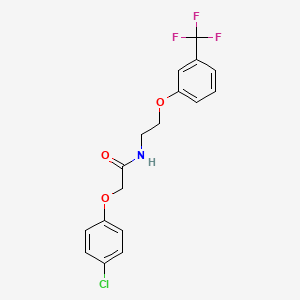

![5-methyl-2,4-dioxo-N-(thiophen-2-ylmethyl)-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2862578.png)

![N-(3-acetylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2862580.png)

![3,5-dimethyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)isoxazole-4-sulfonamide](/img/structure/B2862590.png)